molecular formula C18H16FNO3 B2387948 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421442-63-8

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B2387948
CAS No.: 1421442-63-8
M. Wt: 313.328
InChI Key: DZQXHKSLAVDXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a fluoro-substituted benzamide core and a methoxyphenoxy butynyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(2-methoxyphenoxy)but-2-yn-1-ol: This intermediate is synthesized by reacting 2-methoxyphenol with but-2-yn-1-ol under basic conditions.

    Formation of 4-(2-methoxyphenoxy)but-2-yn-1-ylamine: The intermediate alcohol is then converted to the corresponding amine using an amination reaction.

    Coupling with 2-fluorobenzoyl chloride: The final step involves coupling the amine with 2-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide
  • 2-(4-fluorophenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Uniqueness

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQXHKSLAVDXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.